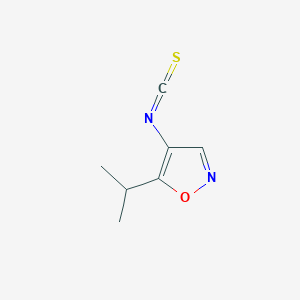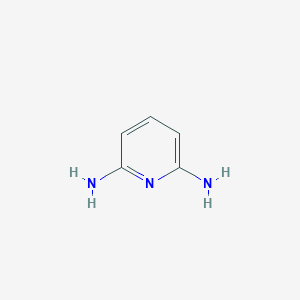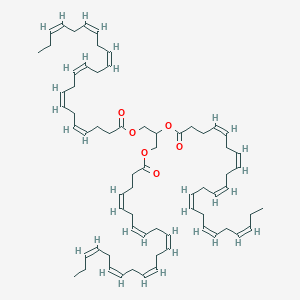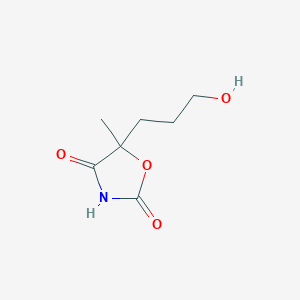
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione, also known as HPMO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicine. HPMO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a decrease in the production of these inflammatory mediators, resulting in the observed anti-inflammatory and analgesic effects.
生化和生理效应
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has also been found to exhibit anticonvulsant activity and neuroprotective effects. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for drug development. However, there are also limitations to using 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied.
未来方向
There are several future directions for the study of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could lead to the development of more targeted drugs that exhibit fewer side effects. Additionally, the potential neuroprotective effects of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further studied to identify its potential applications in the treatment of neurodegenerative diseases. Finally, the antitumor activity of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further explored to identify its potential role in cancer therapy.
Conclusion:
In conclusion, 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is a promising compound that exhibits various biochemical and physiological effects. Its potential applications in the field of medicine make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione involves the reaction of L-alanine with glycidol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. This method has been optimized to produce 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione with high purity and yield.
科学研究应用
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been shown to have antitumor activity, anticonvulsant activity, and neuroprotective effects. It has also been found to exhibit anti-inflammatory and analgesic effects.
属性
CAS 编号 |
124315-44-2 |
|---|---|
产品名称 |
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione |
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
5-(3-hydroxypropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO4/c1-7(3-2-4-9)5(10)8-6(11)12-7/h9H,2-4H2,1H3,(H,8,10,11) |
InChI 键 |
FIWVVDNIXXHQAV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
规范 SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
同义词 |
2,4-Oxazolidinedione,5-(3-hydroxypropyl)-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




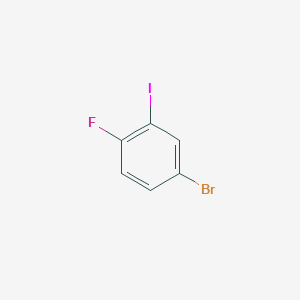
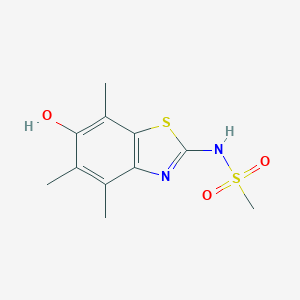
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
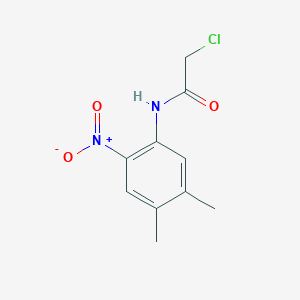
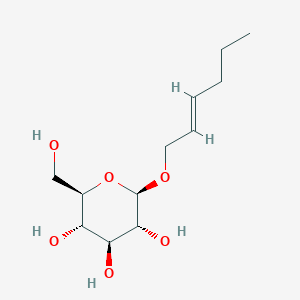
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
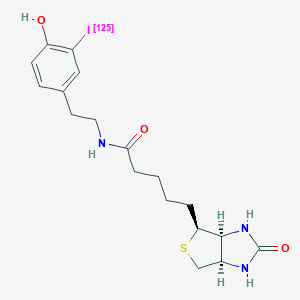

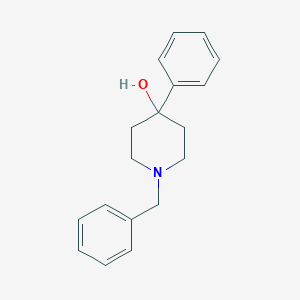
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
